N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound belongs to a class of chemicals known as dihydropyridines, which are often characterized by their distinct molecular structures and diverse chemical properties. Dihydropyridines are notable for their applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves multi-step chemical reactions, often starting with simpler aromatic compounds or acids. One method for synthesizing similar compounds includes reductive cyclization using sodium dithionite in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often determined using techniques like X-ray diffraction, NMR, and LC-MS. These techniques provide detailed insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Qin et al., 2019).
Chemical Reactions and Properties
Dihydropyridine compounds typically exhibit a range of chemical reactions, depending on their substitution patterns. They can participate in various organic reactions, including cycloadditions, substitutions, and redox reactions. The specific reactivity of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide would depend on its functional groups and molecular structure.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. Advanced techniques like crystallography can provide insights into the physical characteristics of these compounds (Dhanalakshmi et al., 2018).
Scientific Research Applications
Chemical Modification Strategies
One area of research involves the modification of chemical structures to improve drug profiles. For example, a study detailed the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), demonstrating strategies like altering the heterocycle or blocking reactive sites to reduce AO metabolism. These approaches could potentially apply to similar compounds, including the one of interest, to enhance their stability and efficacy (Linton et al., 2011).
Synthesis Techniques
Another study focused on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the synthesis of various heterocyclic derivatives, including dihydropyridinone. This research highlights a methodological approach that could be applicable to synthesizing or modifying N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide for various scientific purposes (Bacchi et al., 2005).
Antiprotozoal Applications
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents discovered compounds with strong DNA affinities, showing promise against T. b. rhodesiense and P. falciparum. Such studies suggest potential antiprotozoal applications for similar compounds, which could lead to new treatments for protozoal infections (Ismail et al., 2004).
One-Pot Synthesis
A one-pot synthesis method for imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines, allowing various substituents at the 1- and 3-positions, was developed. This methodology could provide a simpler and more efficient synthesis route for related compounds, including this compound (Crawforth & Paoletti, 2009).
Ligand-Based Radiopharmaceuticals
The development of mixed ligand fac-tricarbonyl complexes for radiopharmaceutical applications, utilizing imidazole and related compounds as ligands, indicates the potential of this compound in diagnostic imaging or targeted therapy (Mundwiler et al., 2004).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-17-12-18(24)23(15-6-3-2-4-7-15)13-16(17)19(25)21-8-5-10-22-11-9-20-14-22/h2-4,6-7,9,11-14H,5,8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRDWZLQJJMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCCN2C=CN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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